threo-2,5-Hexodiulose, 1,6-dideoxy-

Description

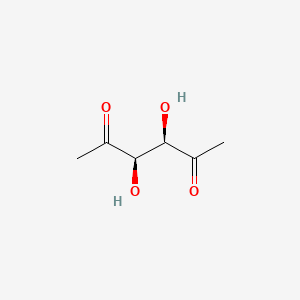

Threo-2,5-Hexodiulose, 1,6-dideoxy- is classified based on three key structural features: a six-carbon backbone (hexo-), the presence of two ketone groups (-diulose), and the absence of two hydroxyl groups (-dideoxy-).

A hexodiulose is a sugar molecule that contains two ketone groups within its six-carbon chain. ontosight.ai The positions of these carbonyl groups significantly influence the molecule's reactivity and potential biological roles. In this case, the ketones are at positions 2 and 5. Such dicarbonyl sugars are known to be highly reactive and can act as precursors in various biochemical pathways. ontosight.ai For instance, related compounds like 1-deoxy-D-erythro-hexo-2,3-diulose are recognized as significant intermediates in the Maillard reaction, a form of non-enzymatic browning crucial in food chemistry. nih.gov

Deoxysugars are carbohydrates where one or more hydroxyl (-OH) groups have been replaced by a hydrogen atom. wikipedia.org The "1,6-dideoxy-" designation indicates that both the C-1 and C-6 positions lack hydroxyl groups. ontosight.ai Deoxy sugars are critical components of many natural products and can profoundly affect biological activity. nih.gov The absence of hydroxyl groups reduces the molecule's polarity and its capacity for hydrogen bonding, which can alter its solubility and interactions with enzymes and receptors. Some biologically important dideoxy sugars, which have two hydroxyl groups replaced, include colitose and abequose. wikipedia.org

The combination of a hexodiulose framework with two deoxy modifications makes threo-2,5-Hexodiulose, 1,6-dideoxy- a structurally distinct entity with potential for unique chemical behavior.

Stereochemistry is paramount in carbohydrate chemistry, as subtle changes in the three-dimensional arrangement of atoms can lead to vastly different biological functions.

The dideoxy modification at positions 1 and 6 has significant stereochemical and functional consequences. Removing the hydroxyl group at C-6 creates a terminal methyl group, a feature seen in other well-known deoxy sugars like fucose and rhamnose. wikipedia.orgqmul.ac.uk The removal of the anomeric hydroxyl group at C-1 (if it were in a cyclic form) or the primary hydroxyl at C-1 (in its linear form) fundamentally alters its chemical nature, preventing it from forming traditional glycosidic bonds at that position. This modification is a key feature in the synthesis of complex oligosaccharides and glycodiversification, a strategy used in drug discovery to alter the sugar components of natural products to create novel therapeutic agents. nih.gov

The table below outlines the key structural features of the related compound, 1-deoxy-D-threo-hexo-2,5-diulose, providing a reference for some of the core chemical properties.

| Feature | Description |

| IUPAC Name | (3S,4S)-1,3,4-trihydroxyhexane-2,5-dione |

| Molecular Formula | C6H10O5 |

| Molecular Weight | 162.14 g/mol |

| CAS Number | 57538-80-4 |

| Data for the related compound 1-deoxy-D-threo-hexo-2,5-diulose. nih.gov |

While specific historical research on threo-2,5-Hexodiulose, 1,6-dideoxy- is not extensively documented, its structural components place it within well-established areas of glycochemical investigation.

Research into deoxy sugars gained momentum with the discovery of their prevalence in natural products with potent biological activities, such as antibiotics and anticancer agents. nih.gov The challenge of synthesizing these molecules, particularly with stereocontrol, has driven significant innovation in synthetic organic chemistry. nih.govresearchgate.net The development of methods to selectively deoxygenate sugars has been a long-standing pursuit in carbohydrate chemistry. qmul.ac.uk

The study of diuloses is closely linked to research on the Maillard reaction and carbohydrate degradation pathways. These dicarbonyl compounds are known to be much more reactive than their monosaccharide precursors and can participate in cross-linking proteins, a process implicated in aging and certain diseases. ontosight.ainih.gov

Therefore, the interest in a molecule like threo-2,5-Hexodiulose, 1,6-dideoxy- would likely stem from its potential role as a synthetic building block for complex natural products or as an intermediate in biochemical or food chemistry processes. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are crucial tools for the characterization of such unique sugar derivatives. ontosight.ainih.gov

Structure

3D Structure

Properties

CAS No. |

66322-69-8 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

(3R,4R)-3,4-dihydroxyhexane-2,5-dione |

InChI |

InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3/t5-,6-/m0/s1 |

InChI Key |

RQDWELNLPMBYMA-WDSKDSINSA-N |

Isomeric SMILES |

CC(=O)[C@@H]([C@H](C(=O)C)O)O |

Canonical SMILES |

CC(=O)C(C(C(=O)C)O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Threo 2,5 Hexodiulose, 1,6 Dideoxy

Maillard Reaction Chemistry

The Maillard reaction, a cornerstone of food chemistry and a significant process in biological systems, involves a complex cascade of reactions between reducing sugars and amino compounds. Dicarbonyl compounds like threo-2,5-Hexodiulose, 1,6-dideoxy- are critical intermediates in the advanced stages of this reaction.

Role as an Intermediate in Maillard Degradation of Hexoses

While not a primary reactant, threo-2,5-Hexodiulose, 1,6-dideoxy- is understood to be a key intermediate formed during the Maillard degradation of certain hexoses. The initial stages of the Maillard reaction involve the condensation of a reducing sugar with an amino compound to form a glycosylamine, which then rearranges to an Amadori or Heyns product. sandiego.edu Subsequent degradation of these products, through various enolization and elimination steps, leads to the formation of highly reactive α-dicarbonyl compounds. nih.gov The formation of dideoxyhexodiuloses, such as the threo-2,5-isomer, represents a significant pathway in the generation of a diverse array of Maillard reaction products. researchgate.net

Formation of Glycosylamines and Related Products

The carbonyl groups of threo-2,5-Hexodiulose, 1,6-dideoxy- are susceptible to nucleophilic attack by the amino groups of amino acids, peptides, and proteins. This reaction initially leads to the formation of Schiff bases, which are in equilibrium with their cyclic counterparts, the N-substituted glycosylamines. sandiego.edu Due to the presence of two carbonyl groups, this dideoxy-diulose can potentially react with two molecules of an amino compound, leading to the formation of cross-linked products. The specific nature of the resulting products is dependent on the reaction conditions and the nature of the amino compound involved.

Acid- and Base-Catalyzed Degradation Mechanisms

The stability of threo-2,5-Hexodiulose, 1,6-dideoxy- is significantly influenced by pH. Both acid and base catalysis can promote its degradation, leading to a variety of smaller, often highly reactive, molecules.

Under acidic conditions, the degradation is likely to proceed via enolization and subsequent dehydration and fragmentation reactions. The presence of acid can catalyze the removal of hydroxyl groups, leading to the formation of unsaturated carbonyl compounds. While specific studies on this compound are lacking, research on the acid-catalyzed degradation of other carbohydrates suggests that pathways leading to furan (B31954) derivatives and other cleavage products are probable. dtu.dk

In basic environments, enolization is also a key step. Base catalysis facilitates the abstraction of α-protons to the carbonyl groups, leading to the formation of enolates. These intermediates can undergo a variety of reactions, including isomerization and fragmentation. Retro-aldol condensation is a likely pathway, which would cleave the carbon-carbon bond between the carbonyl group and the adjacent carbon, resulting in smaller carbonyl compounds. dtu.dk

Intermediacy in the Formation of Dicarbonyl Compounds (e.g., 1-Deoxyglucosone)

Threo-2,5-Hexodiulose, 1,6-dideoxy- is itself a dicarbonyl compound, but it can also be a precursor to other important dicarbonyls in the Maillard reaction, such as 1-deoxyglucosone (B1246632) (1-deoxy-D-erythro-hexo-2,3-diulose). researchgate.net The isomerization of the 2,5-diulose to a 2,3-diulose can occur through enolization and tautomerization reactions. 1-Deoxyglucosone is a key and highly reactive intermediate in the Maillard reaction, known to be a precursor to a wide range of flavor compounds and colored melanoidins. researchgate.netnih.gov The degradation of 1-deoxyglucosone can proceed through β-dicarbonyl cleavage and other reactions, leading to smaller, volatile compounds. nih.gov

Reactions with Nitrogenous Compounds

The dicarbonyl nature of threo-2,5-Hexodiulose, 1,6-dideoxy- makes it highly reactive towards various nitrogenous compounds, leading to the formation of a diverse range of heterocyclic products.

Derivatization with Hydrazines and Aminoguanidines

Hydrazines readily react with carbonyl compounds to form hydrazones. With a dicarbonyl compound like threo-2,5-Hexodiulose, 1,6-dideoxy-, the reaction can lead to the formation of monohydrazones, bishydrazones, or cyclized products. The reaction with substituted hydrazines is a common method for the derivatization and characterization of carbonyl compounds. The synthesis of nitrogen-containing heterocycles through hydrazine-directed reactions is a well-established area of organic chemistry. researchgate.netresearchgate.net

Aminoguanidine (B1677879), which contains a hydrazine (B178648) moiety, is known to be a potent scavenger of reactive dicarbonyl compounds. nih.govresearchgate.net The reaction of aminoguanidine with α-dicarbonyls typically leads to the formation of stable 3-amino-1,2,4-triazine derivatives. nih.gov Studies on the reaction of aminoguanidine with various dicarbonyl sugars have shown that the position of the carbonyl groups influences the type of triazine derivative formed. nih.gov It is highly probable that threo-2,5-Hexodiulose, 1,6-dideoxy- would react with aminoguanidine to form a substituted triazine, effectively trapping this reactive intermediate.

Formation of Heterocyclic Rings (e.g., Triazine Derivatives, Pyridazinone Derivatives)

The 1,4-dicarbonyl motif present in threo-2,5-Hexodiulose, 1,6-dideoxy- serves as a key structural element for the synthesis of various heterocyclic compounds. The reaction of this γ-diketone with dinucleophilic reagents can lead to the formation of stable five- or six-membered rings.

Pyridazinone Derivatives: The reaction of 1,4-diketones with hydrazine and its derivatives is a classical and efficient method for the synthesis of pyridazines. chemtube3d.comorganic-chemistry.org In the case of threo-2,5-Hexodiulose, 1,6-dideoxy-, condensation with hydrazine would likely proceed through the formation of a dihydropyridazine (B8628806) intermediate, which can subsequently be oxidized to the corresponding pyridazine (B1198779). The substituents on the resulting pyridazine ring would be derived from the side chains of the parent hexodiulose.

Triazine Derivatives: The synthesis of 1,2,4-triazines can be achieved through the condensation of 1,2-dicarbonyl compounds with amidrazones. wikipedia.org While threo-2,5-Hexodiulose, 1,6-dideoxy- is a 1,4-dicarbonyl, its derivatives or fragments could potentially be utilized in multi-step syntheses. A more direct approach involves the one-pot condensation of a dicarbonyl compound, an acid hydrazide, and ammonium (B1175870) acetate, which has been shown to produce 1,2,4-triazines. tandfonline.comorganic-chemistry.org This method could potentially be adapted for the conversion of threo-2,5-Hexodiulose, 1,6-dideoxy- into substituted triazines.

The following table summarizes the potential heterocyclic products from the reaction of threo-2,5-Hexodiulose, 1,6-dideoxy- with appropriate reagents.

| Reagent | Resulting Heterocycle |

| Hydrazine (N₂H₄) | Substituted Pyridazine |

| Amidrazone | Substituted 1,2,4-Triazine |

| Acid hydrazide + NH₄OAc | Substituted 1,2,4-Triazine |

Oxidative Transformations and Radical Chemistry

The presence of both carbonyl and hydroxyl functional groups, as well as the carbon-hydrogen bonds, makes threo-2,5-Hexodiulose, 1,6-dideoxy- susceptible to oxidative transformations and radical-mediated reactions.

Gamma-radiolysis of carbohydrates and related compounds is known to induce a variety of chemical transformations, including the formation of deoxy-sugars, oxidized products, and polymeric materials. Studies on the gamma-radiolysis of hexane (B92381) and other hydrocarbons have shown the formation of various fragmentation and cross-linking products. osti.gov The radiolysis of aqueous solutions of carbohydrates often proceeds via reactions with hydroxyl radicals, leading to the abstraction of hydrogen atoms and subsequent rearrangement or fragmentation reactions.

While specific gamma-radiolysis studies on threo-2,5-Hexodiulose, 1,6-dideoxy- are not extensively documented, the radiolysis of related compounds provides insight into its potential transformations. For instance, the gamma-irradiation of phenyl-vinyl polyester-based resins has been studied to understand the scission mechanisms. osti.gov It is plausible that gamma-radiolysis of threo-2,5-Hexodiulose, 1,6-dideoxy- could lead to the formation of acidic products through oxidation, as well as smaller carbonyl compounds through carbon-carbon bond cleavage.

The secondary hydroxyl groups in threo-2,5-Hexodiulose, 1,6-dideoxy- can be oxidized to the corresponding ketones using a variety of metal-based oxidizing agents. Reagents such as those based on chromium (e.g., pyridinium (B92312) chlorochromate (PCC), Collins reagent) and ruthenium (e.g., ruthenium tetroxide) are commonly employed for the oxidation of alcohols. vanderbilt.edu The specific outcome of the oxidation would depend on the reagent and reaction conditions. For instance, stronger oxidizing agents might lead to cleavage of the carbon-carbon bonds.

The following table lists some common metal-based oxidizing agents and their expected products upon reaction with the hydroxyl groups of threo-2,5-Hexodiulose, 1,6-dideoxy-.

| Oxidizing Agent | Expected Product |

| Pyridinium Chlorochromate (PCC) | Further oxidized dicarbonyl compound |

| Collins Reagent (CrO₃·2pyridine) | Further oxidized dicarbonyl compound |

| Ruthenium Tetroxide (RuO₄) | Potentially cleaved and oxidized products |

Isomerization and Epimerization Reactions

Isomerization and epimerization reactions of threo-2,5-Hexodiulose, 1,6-dideoxy- are likely to proceed through the formation of enol or enolate intermediates. The presence of protons alpha to the carbonyl groups allows for keto-enol tautomerism, which is a common phenomenon in dicarbonyl compounds like 2,5-hexanedione. hmdb.ca This process can be catalyzed by either acids or bases.

The formation of an enol or enolate intermediate can lead to the loss of stereochemical integrity at the adjacent chiral centers (C3 and C4). This can result in the epimerization of the threo isomer to the corresponding erythro isomer. The mechanism of isomerization of related 2-acyl-1,3-cyclohexanediones has been studied and is driven by the formation of a more stable enol form. researchgate.net The equilibrium between the different stereoisomers will be dependent on the specific reaction conditions, such as solvent and pH.

Biochemical Roles and Enzymatic Interactions

Intermediacy in Carbohydrate Metabolism Pathways

While direct evidence for the role of threo-2,5-Hexodiulose, 1,6-dideoxy- as an intermediate in major carbohydrate metabolism pathways is not extensively documented, the biosynthesis of deoxysugars is a known process in various organisms, particularly in bacteria for the production of antibiotics. nih.govwikipedia.org Deoxysugars are typically synthesized from common monosaccharides like D-glucose through a series of enzymatic reactions. nih.gov These pathways often involve the formation of nucleotide-activated sugar intermediates, followed by dehydration and reduction steps catalyzed by specific enzymes. nih.gov The presence of deoxysugars in natural products underscores their importance in microbial metabolism. nih.gov

The biosynthesis of dideoxy sugars, which lack two hydroxyl groups, is also a critical process for the creation of certain bacterial cell surface components and antibiotics. wikipedia.org These complex biosynthetic pathways highlight the diverse roles of modified sugars in biological systems.

Substrate Recognition and Specificity with Glycosidases

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. nih.gov The specificity of these enzymes is highly dependent on the structure of the sugar molecule, including the presence or absence of hydroxyl groups. mdpi.comrsc.org Deoxygenation at specific positions can significantly influence how a sugar interacts with the active site of a glycosidase, potentially acting as either a substrate or an inhibitor. rsc.org

Research on various glycosidase inhibitors has shown that modifications to the sugar ring, such as the introduction of nitrogen to form iminosugars or the removal of hydroxyl groups, can lead to potent and specific inhibition. nih.govnih.gov For instance, a study on stereoisomeric 2,5-dideoxy-2,5-iminohexitols demonstrated that eight out of the ten stereoisomers exhibited significant inhibition of at least one of thirteen different glycosidases, highlighting the importance of stereochemistry in enzyme-inhibitor interactions. nih.gov While direct studies on threo-2,5-Hexodiulose, 1,6-dideoxy- are not available, its structure suggests it could be a target for glycosidase interaction studies.

Table 1: Glycosidase Inhibition by Related Deoxy-Iminosugars

| Compound | Target Glycosidase | Inhibition (IC₅₀) |

| 1,4-dideoxy-1,4-imino-L-allitol (DIA) | Human liver α-D-mannosidases | Moderate |

| N-Methyl-DIA | Human liver α-D-mannosidases | Decreased |

| N-Benzyl-DIA | α-L-fucosidase | Strong |

This table presents data on the inhibition of various glycosidases by synthetic amino sugars related to deoxysugars, illustrating the impact of structural modifications on enzyme inhibition. nih.gov

Interaction with Other Biological Molecules

The dicarbonyl nature of threo-2,5-Hexodiulose, 1,6-dideoxy- suggests potential interactions with other biological molecules, particularly proteins. Dicarbonyl compounds are known to react with amino groups of proteins in a process called the Maillard reaction, leading to the formation of advanced glycation end products (AGEs). acs.org This non-enzymatic modification can alter the structure and function of proteins. nih.govnih.gov The interaction between carbohydrates and proteins is fundamental to many biological processes, and the specific structural features of a sugar determine its binding affinity and functional consequences. creative-proteomics.com

Mechanisms of Biological Activity Research

Research into the biological activities of compounds structurally related to threo-2,5-Hexodiulose, 1,6-dideoxy- provides insights into its potential therapeutic applications.

The antioxidant potential of various phenolic and sugar-based compounds has been a subject of extensive research. The ability of a compound to act as an antioxidant is often linked to its chemical structure, including the number and position of hydroxyl groups. nih.govresearchgate.net While glycosylation can sometimes decrease the antioxidant activity of flavonoids, the inherent structure of the sugar itself can contribute to these properties. nih.gov Studies on phenolic compounds have shown that their antioxidant activity is dependent on their ability to donate a hydrogen atom, a property influenced by the arrangement of functional groups. researchgate.net The dicarbonyl structure within threo-2,5-Hexodiulose, 1,6-dideoxy- could potentially participate in redox reactions, although specific studies are needed to confirm this.

Table 2: Antioxidant Activity of Structurally Related Phenolic Compounds

| Compound | Assay | Antioxidant Activity (EC₅₀ or AE) |

| Phenolic Compounds | DPPH Scavenging | More active than anilines |

| Aniline (B41778) Compounds | H₂O₂ Scavenging | More active than phenolics |

| Flavonoids | DPPH Scavenging | Activity depends on hydroxyl group number and position |

This table summarizes the structure-activity relationships of antioxidant activity for phenolic and aniline compounds, providing a framework for understanding how chemical structure influences antioxidant potential. researchgate.netnih.gov

The formation of advanced glycation end products (AGEs) is implicated in various chronic diseases. nih.gov Dicarbonyl compounds are key intermediates in the formation of AGEs. acs.orgnih.gov Therefore, compounds that can trap these reactive dicarbonyl species are of great interest as potential glycation inhibitors. uni.luresearchgate.net Various natural compounds, including flavonoids and other polyphenols, have been shown to inhibit AGE formation through mechanisms that include scavenging free radicals and trapping reactive carbonyls. nih.govuni.lumdpi.com Aminoguanidine (B1677879), a known glycation inhibitor, functions by trapping dicarbonyl compounds. researchgate.net Given its dicarbonyl structure, threo-2,5-Hexodiulose, 1,6-dideoxy- itself is a reactive species, but its derivatives could potentially be designed to interfere with the glycation process.

Sugar derivatives have long been recognized for their roles in antimicrobial agents. banglajol.infonih.gov The presence of deoxygenated sugar units is a common feature in many antibiotics and is often crucial for their biological activity. rsc.org The development of carbohydrate-based small molecules as antibiofilm agents is a promising area of research. nih.gov Studies on sugar fatty acid esters have demonstrated their antibacterial activity, particularly against Gram-positive bacteria, with the mechanism involving disruption of the cell membrane. nih.gov Derivatives of deoxysugars are also being explored as potential vaccine candidates due to their presence in bacterial glycoconjugates and absence in humans. nih.gov While no specific antimicrobial studies on derivatives of threo-2,5-Hexodiulose, 1,6-dideoxy- have been reported, the broader research on deoxysugar derivatives suggests this as a viable area for future investigation.

Table 3: Antimicrobial Activity of a Related Sugar Derivative

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

| Sucrose (B13894) Monocaprate | Gram-positive bacteria | 2.5 mM |

| Sucrose Monocaprate | Gram-negative bacteria | 10 mM |

This table shows the minimum inhibitory concentrations of sucrose monocaprate, a sugar fatty acid ester, against different types of bacteria, illustrating the antimicrobial potential of sugar derivatives. nih.gov

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the six-carbon backbone of threo-2,5-Hexodiulose, 1,6-dideoxy-, along with the rotational freedom around its single bonds, gives rise to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis is a critical first step in understanding the molecule's behavior, as its shape is intrinsically linked to its physical properties and biological activity.

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational space of threo-2,5-Hexodiulose, 1,6-dideoxy-. By simulating the atomic motions of the molecule over time, MD can map out the energy landscape, identifying stable low-energy conformations and the transition states between them. These simulations would typically be performed in a solvated environment, often water, to mimic physiological conditions. The insights gained from MD simulations are crucial for understanding how the molecule might interact with biological targets such as enzymes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

To delve deeper into the intrinsic properties of threo-2,5-Hexodiulose, 1,6-dideoxy-, quantum chemical calculations are employed. These methods, based on the principles of quantum mechanics, can provide a detailed description of the molecule's electronic structure. Key parameters that can be calculated include the distribution of electron density, the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The electronic structure data is invaluable for predicting the molecule's reactivity. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The electrostatic potential map can highlight regions of positive and negative charge, which are crucial for understanding intermolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the step-by-step pathways of chemical reactions involving threo-2,5-Hexodiulose, 1,6-dideoxy-. By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energies for each step. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

For example, the mechanisms of enzymatic reactions involving this sugar as a substrate could be modeled. Such studies can reveal the specific roles of amino acid residues in the enzyme's active site in catalyzing the reaction, providing insights that are often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters

Computational chemistry can also predict the spectroscopic properties of threo-2,5-Hexodiulose, 1,6-dideoxy-, which can then be compared with experimental data for structure verification. Methods exist to calculate various spectroscopic parameters, including:

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to aid in the interpretation of experimental NMR data.

Infrared (IR) spectra: The vibrational frequencies and their intensities can be computed, corresponding to the peaks observed in an experimental IR spectrum. This is particularly useful for identifying the presence of specific functional groups.

UV-Vis spectra: The electronic transitions and their corresponding wavelengths can be predicted, providing information about the molecule's absorption of ultraviolet and visible light.

Derivatives and Analogues: Synthesis and Functional Exploration

Preparation of Iminosugar Analogues (e.g., Pyrrolidine Iminosugars, Deoxynojirimycin Related Compounds)

Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom. This substitution often leads to potent inhibition of glycosidases and other carbohydrate-processing enzymes. nih.govacs.org The synthesis of iminosugar analogues from dideoxy-hexodiuloses can lead to novel therapeutic agents.

Pyrrolidine Iminosugars: The synthesis of pyrrolidine iminosugars, such as derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), often starts from carbohydrate precursors. acs.orgnih.gov A general strategy involves the introduction of an amino group and a subsequent intramolecular cyclization to form the pyrrolidine ring. researchgate.net For a threo-2,5-Hexodiulose, 1,6-dideoxy- precursor, a synthetic route could involve:

Reductive Amination: The ketone at C-5 can undergo reductive amination to introduce a nitrogen atom.

Intramolecular Cyclization: Subsequent activation of the hydroxyl group at C-2 (e.g., by converting it to a good leaving group) would facilitate an intramolecular nucleophilic attack by the newly introduced amino group, leading to the formation of the pyrrolidine ring.

Deoxynojirimycin (DNJ) Related Compounds: Deoxynojirimycin and its analogues are piperidine-based iminosugars known for their α-glucosidase inhibitory activity. ru.nlagscientific.com The synthesis of N-alkylated deoxynojirimycin derivatives has been reported, showcasing modifications that can alter their biological activity. nih.gov While DNJ is a six-membered ring, synthetic strategies can be adapted to create related structures from hexose precursors. The synthesis of these compounds often involves the formation of an amino-sugar intermediate followed by cyclization.

Exploration of Other Structurally Modified Dideoxy-Hexodiulose Derivatives

Beyond phosphorylation and the formation of iminosugar analogues, other structural modifications of dideoxy-hexodiuloses can be explored to probe their biological functions. These modifications can include:

Alkylation or Acylation of Hydroxyl Groups: This can alter the lipophilicity and steric properties of the molecule, potentially influencing its ability to cross cell membranes and interact with target proteins.

Modification of the Ketone Groups: The ketones at C-2 and C-5 can be reduced to hydroxyl groups or converted to other functional groups, leading to a range of new derivatives with different shapes and electronic properties.

Introduction of Fluorine Atoms: The replacement of hydroxyl groups with fluorine can lead to metabolically more stable analogues with altered hydrogen bonding capabilities.

Synthesis of C-glycosides: The formation of a carbon-carbon bond at the anomeric position can lead to analogues that are resistant to enzymatic hydrolysis.

These structural modifications provide a toolbox for medicinal chemists to fine-tune the properties of the lead compound.

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For the derivatives of threo-2,5-Hexodiulose, 1,6-dideoxy-, SAR studies would involve synthesizing a library of related compounds and evaluating their effects in relevant biological assays.

Key aspects of SAR studies for these derivatives include:

Impact of Phosphorylation: Comparing the activity of the phosphorylated versus non-phosphorylated parent compound can reveal the importance of the phosphate group for target recognition and binding.

Role of the Nitrogen in Iminosugars: The configuration of the hydroxyl groups on the pyrrolidine or piperidine ring of iminosugar analogues is crucial for their inhibitory activity against specific glycosidases.

Influence of N-alkylation in Iminosugars: The length and nature of the alkyl chain on the nitrogen atom of iminosugars can significantly impact their potency and selectivity as enzyme inhibitors. nih.gov

Stereochemistry: The stereochemistry at the chiral centers is a critical determinant of biological activity. Even minor changes in the spatial arrangement of functional groups can lead to a complete loss of activity.

Table 2: Hypothetical SAR Data for Iminosugar Analogues

| Compound | Modification | Target Enzyme | Inhibitory Activity (IC₅₀) |

| Analogue A | Pyrrolidine ring | α-glucosidase | Moderate |

| Analogue B | N-butyl pyrrolidine | α-glucosidase | High |

| Analogue C | Piperidine ring | β-glucosidase | Low |

| Analogue D | N-hydroxyethyl piperidine | β-glucosidase | Moderate |

These studies provide valuable insights for the rational design of more potent and selective inhibitors or probes for studying biological processes. The systematic modification of the threo-2,5-Hexodiulose, 1,6-dideoxy- scaffold allows for a detailed exploration of the chemical space and the identification of key structural features required for desired biological effects.

Emerging Research Directions and Future Perspectives in Carbohydrate Science

Role as Building Blocks in Complex Carbohydrate Synthesis

The synthesis of complex carbohydrates and glycoconjugates is a formidable challenge in organic chemistry. The strategic use of specialized monosaccharide building blocks is crucial for the efficient and stereoselective construction of oligosaccharides. Dideoxy sugars, in particular, are key components of many biologically active natural products, including antibiotics and antitumor agents.

While there is no specific literature on the use of threo-2,5-Hexodiulose, 1,6-dideoxy- as a glycosyl donor or acceptor, its structure suggests several possibilities. The presence of two ketone functionalities and the absence of hydroxyl groups at the 1 and 6 positions present both challenges and opportunities. The carbonyl groups could be selectively protected or transformed to introduce other functionalities, allowing for regioselective glycosylation at the remaining hydroxyl positions. The development of synthetic routes to appropriately protected derivatives of threo-2,5-Hexodiulose, 1,6-dideoxy- would be the first step towards unlocking its potential as a building block in the assembly of novel oligosaccharides and glycoconjugates.

Advanced Biocatalyst Development and Enzyme Engineering for Rare Sugar Production

The production of rare sugars, including dideoxy sugars, is often accomplished most efficiently through biocatalytic methods. Enzymes such as isomerases, epimerases, and oxidoreductases are instrumental in the synthesis of these valuable compounds from more abundant starting materials.

The biosynthesis of a dideoxyketose like threo-2,5-Hexodiulose, 1,6-dideoxy- would likely require a multi-enzyme cascade. Enzyme engineering and directed evolution could be powerful tools to develop biocatalysts with the desired specificity and efficiency for the synthesis of this target molecule. For instance, known deoxysugar biosynthetic pathways could be rationally engineered by introducing or modifying enzymes to catalyze the specific oxidation and deoxygenation steps required. The discovery and characterization of novel enzymes from microbial sources could also provide new biocatalytic routes for its production.

Table 1: Potential Enzyme Classes for the Biocatalytic Synthesis of threo-2,5-Hexodiulose, 1,6-dideoxy-

| Enzyme Class | Potential Role in Synthesis |

| Dehydrogenases/Reductases | Oxidation of hydroxyl groups to ketones; Reduction of carbonyls. |

| Dehydratases | Removal of hydroxyl groups to form double bonds, a key step in deoxygenation pathways. |

| Reductases | Saturation of double bonds to complete the deoxygenation process. |

| Isomerases/Epimerases | Interconversion of stereoisomers to achieve the desired threo configuration. |

Integration into Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to create efficient and highly selective synthetic routes. This approach is particularly well-suited for the synthesis of complex carbohydrates like dideoxy sugars.

A plausible chemo-enzymatic strategy for threo-2,5-Hexodiulose, 1,6-dideoxy- could involve the chemical synthesis of a suitable precursor, which is then subjected to one or more enzymatic transformations. For example, a chemically synthesized, partially protected hexose derivative could be enzymatically oxidized and deoxygenated to yield the target compound. Conversely, an enzymatic approach could be used to generate a key intermediate that is then further modified using chemical methods. The development of such integrated strategies would be a significant step towards making threo-2,5-Hexodiulose, 1,6-dideoxy- and its derivatives more accessible for further research.

Applications in Glycoscience and Chemical Biology Research

Dideoxy sugars and their derivatives have found numerous applications as tools in glycoscience and chemical biology. They can be used as metabolic probes, enzyme inhibitors, or as structural components of molecules designed to study carbohydrate-protein interactions.

Given its unique structure, threo-2,5-Hexodiulose, 1,6-dideoxy- could serve as a valuable molecular probe. For example, isotopically labeled versions could be used to trace metabolic pathways. Furthermore, its structural similarity to other ketoses might allow it to act as a competitive inhibitor of enzymes involved in carbohydrate metabolism, providing insights into their mechanisms of action. Incorporation of this dideoxyketose into larger molecules could also be used to probe the structural requirements for binding to carbohydrate-recognizing proteins.

Design of Novel Chemical Entities Based on the threo-2,5-Hexodiulose, 1,6-dideoxy- Scaffold

The unique structural features of threo-2,5-Hexodiulose, 1,6-dideoxy- make it an attractive scaffold for the design of novel chemical entities with potential therapeutic applications. The dideoxy nature of the molecule could confer increased metabolic stability compared to its hydroxylated counterparts.

The two ketone functionalities provide reactive handles for the introduction of diverse chemical moieties through reactions such as reductive amination, aldol additions, or the formation of hydrazones and oximes. This would allow for the creation of a library of derivatives with a wide range of physicochemical properties. These new molecules could be screened for various biological activities, including antimicrobial, antiviral, or anticancer effects. The rigidified conformation that may result from the presence of the two carbonyl groups could also be exploited in the design of conformationally constrained mimics of other bioactive carbohydrates.

Q & A

Q. What established synthetic routes are available for threo-2,5-hexodiulose, 1,6-dideoxy-?

The synthesis of threo-2,5-hexodiulose derivatives often involves partial deoxygenation and protective group strategies. For example, partial deoxygenation of methyl β-D-quinovopyranoside via selective reduction or silylation (e.g., trimethylsilyl groups) can yield dideoxy sugars . A derivative, 1,3,4,6-tetrakis-O-(trimethylsilyl)-threo-2,5-hexodiulose, was synthesized with a molecular formula of C₁₈H₄₂O₆Si₄, highlighting the role of silylation in stabilizing reactive intermediates . Key steps include refluxing in DMSO (18 hours), distillation under reduced pressure, and crystallization with water-ethanol mixtures (65% yield) .

Q. How can spectroscopic methods characterize threo-2,5-hexodiulose, 1,6-dideoxy-?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For derivatives like 1,3,4,6-tetrakis-O-(trimethylsilyl)-threo-2,5-hexodiulose, trimethylsilyl groups enhance volatility for Gas Chromatography-MS (GC-MS) analysis, enabling precise molecular weight determination (466 g/mol) and structural confirmation . Liquid Chromatography (LC) coupled with MS is recommended for isolating and identifying dideoxy sugars, as demonstrated in partial deoxygenation studies . Predicted physicochemical properties (e.g., density: 1.136 g/cm³, boiling point: ~208°C) for related compounds can guide solvent selection and purification .

Q. What safety protocols are essential when handling threo-2,5-hexodiulose derivatives?

While specific data for this compound is limited, analogs suggest hazards typical of reactive intermediates:

- Skin/Eye Exposure : Use PPE (gloves, goggles) due to potential irritation (H315, H319) .

- Inhalation Risks : Work in fume hoods to avoid respiratory irritation (H335) .

- Environmental Precautions : Prevent aquatic contamination (H410) via sealed waste disposal .

Advanced Questions

Q. How can contradictions in spectral data between derivatives be resolved?

Discrepancies in NMR or MS data may arise from stereochemical variations or incomplete derivatization. For example, silylated derivatives (e.g., trimethylsilyl groups) alter electron density and splitting patterns . Cross-validate using:

Q. What mechanistic insights exist for the deoxygenation steps in synthesis?

Partial deoxygenation of hexopyranosides involves selective hydrogenolysis or radical-mediated pathways. For example, methyl β-D-quinovopyranoside undergoes regioselective deoxygenation at C-3 or C-4 positions using tributyltin hydride, guided by steric and electronic factors . Key variables:

- Catalyst Choice : Tin-based reagents favor C-O bond cleavage.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates .

- Temperature : Reflux conditions (100–120°C) optimize yield but risk side reactions .

Q. How can computational modeling aid in stereochemical analysis?

Density Functional Theory (DFT) calculations predict optimized geometries and NMR chemical shifts for threo vs. erythro configurations. Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzymes or receptors, though this requires validated crystal structures of analogs . For example, glycoside derivatives (e.g., digoxin) use β-D-ribo-hexopyranosyl motifs, providing templates for conformational studies .

Q. What strategies optimize solubility for experimental applications?

Threo-2,5-hexodiulose derivatives may exhibit low aqueous solubility due to hydrophobic deoxy groups. Strategies include:

- Co-solvent Systems : Ethanol-water mixtures (e.g., 70:30 v/v) balance polarity .

- Derivatization : Acetylation or silylation improves solubility in organic solvents (e.g., chloroform) .

- Hansen Solubility Parameters : Predict compatibility using dispersion (δD), polarity (δP), and hydrogen-bonding (δH) values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.